(tert-Butylamino)(dimethyl)silyl methanesulfonate
Overview
Description
(Tert-butylamino)(dimethyl)silyl methanesulfonate, commonly known as TBSMS, is a chemical compound that is widely used in scientific research. TBSMS is a reagent that is used in organic synthesis for the protection of alcohols, amines, and carboxylic acids. It is also used in the preparation of various compounds such as peptides, esters, and ethers.
Mechanism of Action
TBSMS reacts with the hydroxyl, amino, or carboxyl group of the compound to form a silyl ether, silyl amine, or silyl ester, respectively. This reaction protects the functional group from further reactions and allows for the selective modification of the compound.
Biochemical and Physiological Effects:
TBSMS has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for the purpose of chemical reactions.
Advantages and Limitations for Lab Experiments
TBSMS is a highly effective reagent for the protection of functional groups. It is easy to handle and produces high yields of the desired product. However, TBSMS is sensitive to moisture and air, and must be stored under an inert atmosphere. It is also expensive compared to other reagents.
Future Directions
1. Development of new TBSMS derivatives with improved stability and reactivity.
2. Application of TBSMS in the synthesis of new pharmaceuticals and natural products.
3. Study of the mechanism of TBSMS reaction with different functional groups.
4. Development of new synthetic methods using TBSMS as a protecting group.
5. Study of the environmental impact of TBSMS and its derivatives.
Scientific Research Applications
TBSMS is widely used in scientific research for the protection of functional groups such as alcohols, amines, and carboxylic acids. It is also used in the preparation of various compounds such as peptides, esters, and ethers. TBSMS is used in the synthesis of natural products, pharmaceuticals, and other biologically active compounds.
properties
IUPAC Name |
[(tert-butylamino)-dimethylsilyl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO3SSi/c1-7(2,3)8-13(5,6)11-12(4,9)10/h8H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLQQKSRHYFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455452 | |
Record name | (tert-Butylamino)(dimethyl)silyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butylamino)(dimethyl)silyl methanesulfonate | |
CAS RN |
233256-18-3 | |
Record name | (tert-Butylamino)(dimethyl)silyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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